molecular formula C20H17BrN4O2S B2563217 N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 893983-13-6

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2563217
CAS No.: 893983-13-6
M. Wt: 457.35
InChI Key: ZYSFPSQZCBZSOH-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that features a combination of aromatic rings, an acetamide group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of the pyridazine ring using bromine or a brominating agent.

    Thioether formation: The brominated pyridazine is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamidophenyl group attachment: Finally, the acetamidophenyl group is introduced through an amide bond formation reaction, typically using acetic anhydride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the bromine substituent.

    N-(3-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide: Contains a chlorine substituent instead of bromine.

    N-(3-acetamidophenyl)-2-((6-(4-methylphenyl)pyridazin-3-yl)thio)acetamide: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine substituent in N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSFPSQZCBZSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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